3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate
CAS No.: 1251009-91-2
Cat. No.: VC20373625
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251009-91-2 |
|---|---|
| Molecular Formula | C19H27N3O4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3-O-benzyl 9-O-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate |
| Standard InChI | InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-15-9-20-10-16(22)12-21(11-15)17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3 |
| Standard InChI Key | SSEPXMJDFJIMKY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
The bicyclo[3.3.1]nonane system consists of a nine-membered ring system with two bridgehead nitrogen atoms at positions 3 and 7. The inclusion of a third nitrogen at position 9 in the triaza variant introduces unique electronic and steric properties. The compound’s IUPAC name, 3-benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate, reflects its substitution pattern:
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A benzyloxycarbonyl group at position 3.
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A tert-butoxycarbonyl (Boc) group at position 9.
This configuration differs from the well-documented diazabicyclo analogs, such as 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1638771-93-3) , which lacks the third nitrogen and features a ketone group at position 9. The triaza variant’s molecular formula is hypothesized as C₂₁H₂₈N₃O₄, though no experimental mass spectrometry data is currently available .
Synthetic Pathways and Intermediate Isolation
Core Scaffold Synthesis via Double Mannich Reaction
The diazabicyclo[3.3.1]nonane scaffold is typically synthesized via a double Mannich reaction, as described for N-benzyl-N’-t-boc-bispidinone intermediates . For the triaza variant, a modified approach would involve introducing a third nitrogen through:
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Mannich Cyclization: Reacting tert-butyl 4-oxopiperidine carboxylate with benzylamine and paraformaldehyde under acidic conditions to form the bicyclic core .
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Nitrogen Introduction: Subsequent functionalization at position 9 via nucleophilic substitution or reductive amination.
Key intermediates include:
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N-Benzyl-N’-t-boc-bispidinone: Synthesized in 75–85% yield via Mannich reaction, purified via flash chromatography (Rf = 0.3 in ethyl acetate/hexane) .
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N-t-boc-bispidine: Obtained after hydrogenolytic removal of the benzyl group using Pd/C (5% w/w) in quantitative yield .
Carboxylation and Protecting Group Strategies
The installation of carboxylate groups at positions 3 and 9 involves:
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Benzyloxycarbonyl Protection: Reaction with benzyl chloroformate in dichloromethane (DCM) at 0°C, yielding 85–90% protected intermediate .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >95% conversion .
Critical challenges include avoiding over-substitution at the bridgehead nitrogens and managing steric hindrance during carboxylation.
Physicochemical Properties and Stability
While experimental data for the triaza compound remains sparse, analogs provide benchmarks:
The tert-butyl group enhances lipophilicity (LogP increase by ~0.4 units), while the benzyl ester contributes to crystalline stability .
Challenges in Purification and Scalability
Chromatographic Challenges
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N-Benzyl Intermediates: Difficult to purify due to polar byproducts; flash chromatography with silica gel (230–400 mesh) is required .
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Boc Deprotection: Hydrochloric acid (4M in dioxane) achieves >90% deprotection but risks scaffold degradation at >140°C .
Scale-Up Limitations
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